molecular formula C20H29ClN2O5S B11133188 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B11133188
M. Wt: 445.0 g/mol
InChI Key: SWTMUNWUTGVAPK-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, a cyclohexyl group, and a tetrahydrofuran moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H29ClN2O5S

Molecular Weight

445.0 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H29ClN2O5S/c1-27-19-10-9-17(12-18(19)21)29(25,26)23(15-6-3-2-4-7-15)14-20(24)22-13-16-8-5-11-28-16/h9-10,12,15-16H,2-8,11,13-14H2,1H3,(H,22,24)

InChI Key

SWTMUNWUTGVAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the sulfonyl intermediate: The reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.

    Cyclohexyl group introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Tetrahydrofuran moiety attachment: The tetrahydrofuran-2-ylmethyl group is attached via a coupling reaction with the glycinamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies indicate that N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide may possess anti-inflammatory effects. The sulfonamide group is particularly relevant as it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). Molecular docking studies have shown promising binding affinities to these targets, suggesting potential use as an anti-inflammatory agent in drug development.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of the sulfonamide functional group may contribute to its ability to inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. This property positions it as a candidate for developing new antimicrobial therapies, especially in an era of increasing antibiotic resistance.

Drug Design and Development

Given its unique structure, this compound serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects. Its specific combination of functional groups may allow for targeted drug design that can selectively interact with biological pathways implicated in various diseases .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Anti-inflammatory effectsInhibits COX and LOX enzymes; potential for treating inflammatory conditions
Antimicrobial activityShows effectiveness against certain bacterial strains; mechanism involves enzyme inhibition
Structural optimizationPotential for modifications to enhance selectivity and reduce side effects

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methoxyphenyl)-N~2~-(3-nitrophenyl)glycinamide: Shares the 3-chloro-4-methoxyphenyl group but differs in the presence of a nitrophenyl group.

    3-Chloro-N-(4-methoxyphenyl)propanamide: Contains the 3-chloro-4-methoxyphenyl group but lacks the sulfonyl and cyclohexyl groups.

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Biological Activity

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be broken down into key components:

  • Chloro-4-methoxyphenyl : This moiety may contribute to the compound's interaction with biological targets.
  • Cyclohexyl : This ring structure can influence the lipophilicity and overall pharmacokinetics.
  • Tetrahydrofuran : This part of the molecule is likely to enhance solubility and bioavailability.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways. Research has indicated that compounds with similar structures often target:

  • Glycinamide Ribonucleotide Transformylase (GAR Tfase) : A critical enzyme in purine biosynthesis, which is essential for DNA and RNA synthesis. Inhibition of GAR Tfase leads to cytotoxic effects in cancer cells .

Table 1: Comparative Inhibition Data

CompoundTarget EnzymeIC50 (nM)Selectivity
Compound 12GAR Tfase40High
This compoundGAR TfaseTBDTBD

Biological Activity in Cell Lines

In vitro studies have demonstrated the compound's antiproliferative effects across various cancer cell lines. For instance, in human T-lymphocyte cells (CEM), compounds structurally related to glycinamide showed significant cytotoxicity, suggesting that this compound may exhibit similar properties .

Case Study: Collagen Production Enhancement

A study investigated the effects of glycinamide on collagen production in human dermal fibroblasts (HDFs). The findings revealed that glycinamide significantly enhanced collagen synthesis, indicating its potential role in wound healing and tissue regeneration . Given that the compound under consideration shares structural similarities with glycinamide, it may also promote collagen production.

Pharmacological Implications

The inhibition of GAR Tfase could position this compound as a candidate for cancer therapy. The selectivity towards purine biosynthesis pathways suggests limited off-target effects, which is advantageous for drug development.

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